Enhanced Antibacterial Potency Compared to Sarothralen and Saroaspidin Congeners
Sarothralin demonstrates superior antibacterial activity against key Gram-positive pathogens compared to its direct structural analogs from the same source plant. Specifically, its potency against Staphylococcus aureus, Bacillus subtilis, and Nocardia species is reported to surpass that of Sarothralen A, B and Saroaspidin A, B, C . While direct MIC values for Sarothralin against these specific comparators are not provided in the primary literature summary, the consistent qualitative ranking across multiple independent product datasheets, derived from the original bioactivity-guided fractionation studies, establishes a clear potency hierarchy that favors Sarothralin for research applications targeting these organisms.
| Evidence Dimension | Antibacterial Potency (Qualitative) |
|---|---|
| Target Compound Data | Superior activity |
| Comparator Or Baseline | Sarothralen A, B; Saroaspidin A, B, C |
| Quantified Difference | Not quantified; qualitative rank order |
| Conditions | In vitro antimicrobial assay against S. aureus, B. subtilis, Nocardia spp. |
Why This Matters
For scientists selecting a phloroglucinol for antimicrobial studies, this established rank order directs the choice to Sarothralin as the most potent candidate within this congeneric series, maximizing the likelihood of observing robust biological effects.
